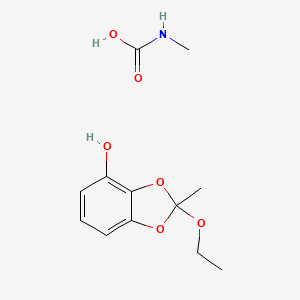
2-Chloro-7-methoxy-4-propylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methoxy-4-propylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-4-propylquinazoline typically involves the reaction of appropriate substituted anilines with formamide derivatives. One common method includes the cyclization of 2-chloro-7-methoxyaniline with propyl isocyanate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-4-propylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction can lead to the formation of amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 2-amino-7-methoxy-4-propylquinazoline.
Oxidation: Formation of quinazoline quinones.
Reduction: Formation of this compound amines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-4-propylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antibacterial therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methoxyquinazoline
- 2-Chloro-4-propylquinazoline
- 7-Methoxy-4-propylquinazoline
Uniqueness
2-Chloro-7-methoxy-4-propylquinazoline is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and propyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
58487-58-4 |
|---|---|
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-7-methoxy-4-propylquinazoline |
InChI |
InChI=1S/C12H13ClN2O/c1-3-4-10-9-6-5-8(16-2)7-11(9)15-12(13)14-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
KUAJPDMFKIEQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC2=C1C=CC(=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


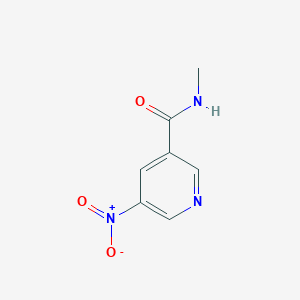
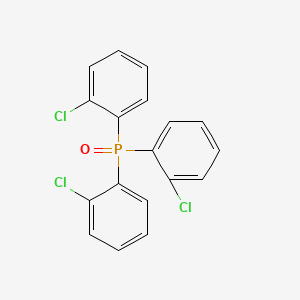
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
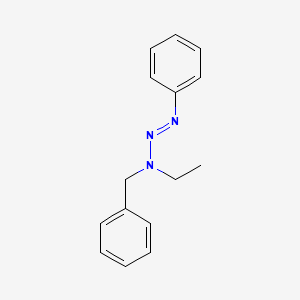


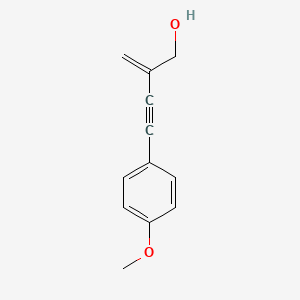

![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)

